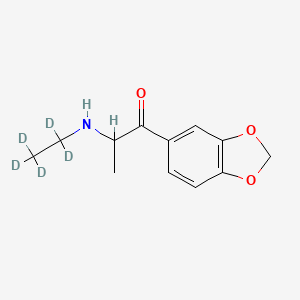
Ethylone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylone-d5, also known as 3,4-methylenedioxy-N-ethylcathinone-d5, is a deuterated analog of ethylone. It is a synthetic cathinone belonging to the amphetamine and cathinone classes. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of ethylone in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylone-d5 typically involves the deuteration of ethylone. The process begins with the synthesis of ethylone, which is achieved through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents such as deuterated ethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethylone-d5 is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
Ethylone-d5 exerts its effects by interacting with neurotransmitter transporters in the brain. It primarily targets the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Ethylone-d5 is compared with other synthetic cathinones such as:
Methylone: Similar in structure but with a methyl group instead of an ethyl group.
Butylone: Contains a butyl group instead of an ethyl group.
N-ethylpentylone: Features a pentyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in various analytical techniques .
Eigenschaften
CAS-Nummer |
1246820-59-6 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
MJEMIOXXNCZZFK-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


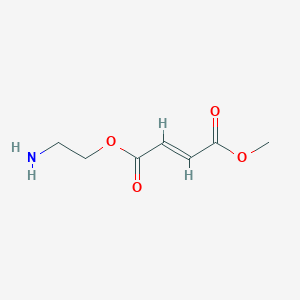
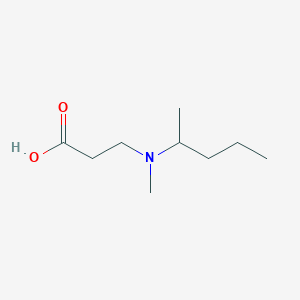
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
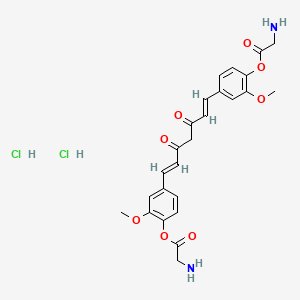
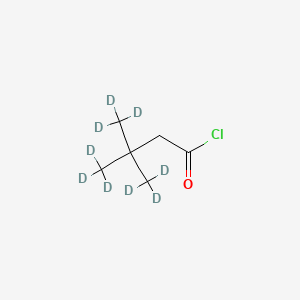
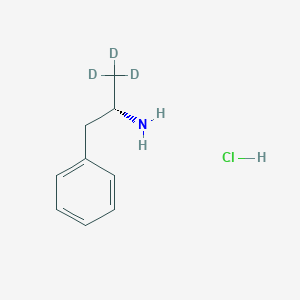
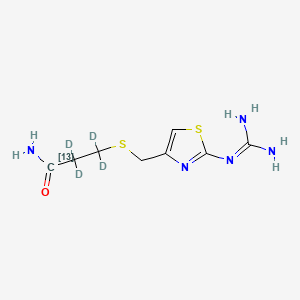
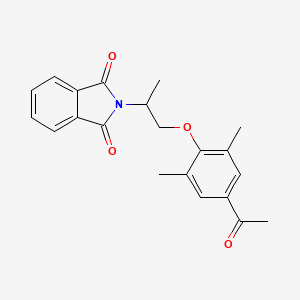
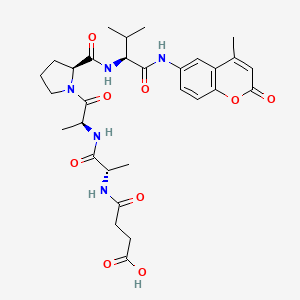
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)


